molecular formula C12H20O5 B1643966 3-Oxooctandisaeure-diethylester

3-Oxooctandisaeure-diethylester

Cat. No.: B1643966
M. Wt: 244.28 g/mol
InChI Key: ZTNHBZUIYVZGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxooctandisaeure-diethylester (diethyl 3-oxooctanedioate) is a linear β-ketoester characterized by a central ketone group at the 3-position of an octanedioic acid backbone, with ethyl ester groups at both termini. Its structure (C₁₂H₂₀O₅) enables versatile reactivity, particularly in conjugate addition reactions and cyclization processes.

Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 3-oxooctanedioate

InChI

InChI=1S/C12H20O5/c1-3-16-11(14)8-6-5-7-10(13)9-12(15)17-4-2/h3-9H2,1-2H3

InChI Key

ZTNHBZUIYVZGPW-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCC(=O)CC(=O)OCC

Canonical SMILES

CCOC(=O)CCCCC(=O)CC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Reactivity Differences

Linear β-ketoesters like 3-Oxooctandisaeure-diethylester exhibit greater conformational flexibility compared to cyclic analogs. This flexibility influences their reactivity in nucleophilic additions and cyclization pathways. For example:

  • Cyclic β-Ketoesters : Ethyl 2-oxocyclopentanecarboxylate (C₈H₁₂O₃) and ethyl 2-oxocyclohexanecarboxylate (C₉H₁₄O₃) possess rigid bicyclic frameworks, which impose steric constraints during reactions. These constraints often favor stereoselective outcomes in conjugate additions to maleimides .
  • Linear β-Ketoesters : The absence of ring strain in 3-Oxooctandisaeure-diethylester may allow for broader substrate compatibility in reactions requiring extended conjugation or less steric hindrance.
Table 1: Structural and Reactivity Comparison
Parameter 3-Oxooctandisaeure-diethylester Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclohexanecarboxylate
Molecular Formula C₁₂H₂₀O₅ C₈H₁₂O₃ C₉H₁₄O₃
Structure Type Linear Cyclic (5-membered ring) Cyclic (6-membered ring)
Key Functional Groups β-ketoester, diester β-ketoester, cyclic ester β-ketoester, cyclic ester
Reactivity in Additions Flexible, adaptable Sterically constrained Moderate steric hindrance
Table 2: Application Comparison
Compound Type Primary Applications Example Use Case
Cyclic β-Ketoesters Heterocyclic synthesis, drug discovery Conjugate additions to N-arylmaleimides
Linear β-Ketoesters Polyketide intermediates, material science Polymer crosslinking, ligand synthesis

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